![molecular formula C22H26N2O2 B14495667 4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile CAS No. 65502-50-3](/img/structure/B14495667.png)
4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two butoxy groups attached to the biphenyl core and two cyano groups at the terminal positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxybiphenyl as the starting material.
Butoxylation: The hydroxyl groups are converted to butoxy groups through a reaction with butyl bromide in the presence of a base such as potassium carbonate.
Cyanation: The final step involves the introduction of cyano groups at the terminal positions. This can be achieved through a reaction with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of cyano groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major products include butoxybenzaldehyde or butoxybenzoic acid.
Reduction: The major products are butoxybenzylamine or butoxyphenylamine.
Substitution: The products depend on the substituent introduced, such as bromobutoxybenzene or nitrobutoxybenzene.
Aplicaciones Científicas De Investigación
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and liquid crystals.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions influence the compound’s behavior in various applications, such as charge transport in organic electronics or binding affinity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibutoxybiphenyl: Lacks the cyano groups, making it less polar and less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of butoxy groups, leading to different solubility and reactivity.
4,4’-Dicyanobiphenyl: Lacks the butoxy groups, resulting in different electronic properties and applications.
Uniqueness
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is unique due to the combination of butoxy and cyano groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of materials science and organic electronics.
Propiedades
Número CAS |
65502-50-3 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-butoxy-4-(4-butoxyphenyl)cyclohexa-2,5-diene-1,4-dicarbonitrile |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-15-25-20-9-7-19(8-10-20)21(17-23)11-13-22(18-24,14-12-21)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
CKHOLLBCQXBYCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2(C=CC(C=C2)(C#N)OCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



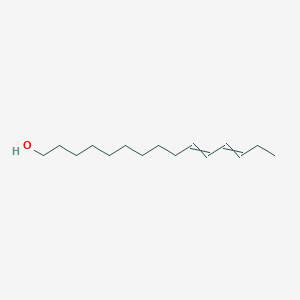
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)


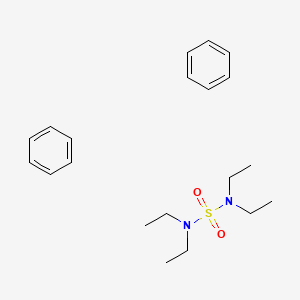
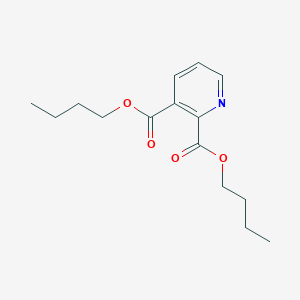
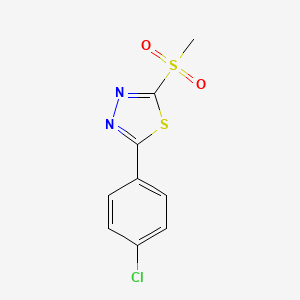
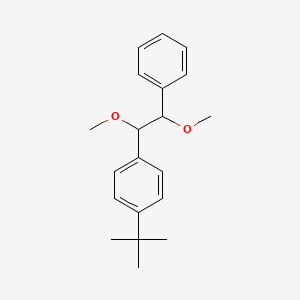

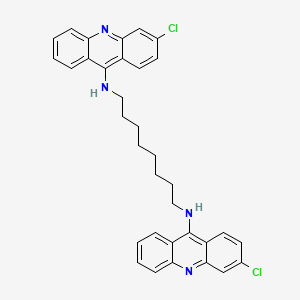
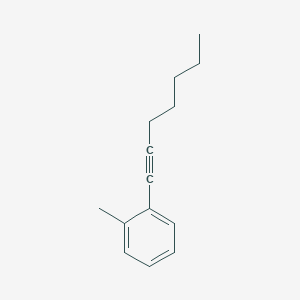
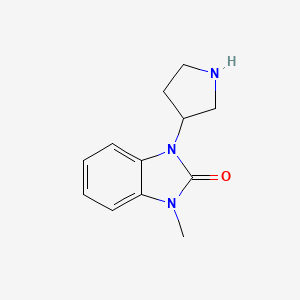
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
